Lp-PLA2-IN-14

Lp-PLA2 inhibition rhLp-PLA2 assay IC50 comparison

Lp-PLA2-IN-14 (Compound 19; CAS 2756855-66-8) is a synthetic small-molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2; PLA2G7), characterized by a tricyclic pyrimidinone core bearing a 3,4,5-trifluorobenzyl substituent with molecular formula C16H14F3N3O3 and molecular weight 353.3. The compound exhibits an inhibitory pIC50 of 8.4 against recombinant human Lp-PLA2 (rhLp-PLA2), corresponding to an IC50 of approximately 4 nM.

Molecular Formula C16H14F3N3O3
Molecular Weight 353.30 g/mol
Cat. No. B12391548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLp-PLA2-IN-14
Molecular FormulaC16H14F3N3O3
Molecular Weight353.30 g/mol
Structural Identifiers
SMILESC1CN2CCOC3=C2N(C1)C(=O)N=C3OCC4=CC(=C(C(=C4)F)F)F
InChIInChI=1S/C16H14F3N3O3/c17-10-6-9(7-11(18)12(10)19)8-25-14-13-15-21(4-5-24-13)2-1-3-22(15)16(23)20-14/h6-7H,1-5,8H2
InChIKeyXFEWOHBVSRKLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lp-PLA2-IN-14 Procurement Guide: Chemical Identity, Baseline Inhibitory Activity, and Class Context for Research Selection


Lp-PLA2-IN-14 (Compound 19; CAS 2756855-66-8) is a synthetic small-molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2; PLA2G7), characterized by a tricyclic pyrimidinone core bearing a 3,4,5-trifluorobenzyl substituent with molecular formula C16H14F3N3O3 and molecular weight 353.3 . The compound exhibits an inhibitory pIC50 of 8.4 against recombinant human Lp-PLA2 (rhLp-PLA2), corresponding to an IC50 of approximately 4 nM . As a member of the Lp-PLA2 inhibitor class, Lp-PLA2-IN-14 shares the same enzymatic target as clinically evaluated inhibitors including darapladib and rilapladib; however, its distinct tetracyclic scaffold differentiates it from the pyrimidinone-based chemotypes of both darapladib and rilapladib, offering a structurally orthogonal tool compound for investigating Lp-PLA2 biology across neurodegenerative and cardiovascular research domains .

Why Generic Substitution of Lp-PLA2-IN-14 with Darapladib, Rilapladib, or In-Class Analogs Is Scientifically Unjustified


Lp-PLA2 inhibitors are not functionally interchangeable. Despite targeting the same enzyme, compounds within this class exhibit orders-of-magnitude differences in intrinsic potency, distinct chemical scaffolds that dictate divergent physicochemical properties, and variable selectivity profiles against off-target phospholipases and serine hydrolases [1]. Darapladib, a clinically evaluated irreversible/reversible inhibitor with an IC50 of 0.25 nM, demonstrates approximately 16-fold greater biochemical potency than Lp-PLA2-IN-14 (IC50 ≈4 nM), yet its large molecular weight (≈667 Da) and lipophilic character differ fundamentally from the compact tricyclic framework of Lp-PLA2-IN-14 (353.3 Da) . Rilapladib, with an IC50 of 230 pM, is approximately 17-fold more potent still and exhibits dual pharmacology as a PAFR antagonist, a property not attributed to Lp-PLA2-IN-14 [2]. Within the same patent-derived compound series, analogs such as Lp-PLA2-IN-6 (pIC50 10.0, IC50 ≈0.1 nM) and Lp-PLA2-IN-9 (pIC50 10.1, IC50 ≈0.08 nM) are approximately 40–50-fold more potent than Lp-PLA2-IN-14, underscoring that even closely related structural modifications yield non-linear potency differences . These quantitative disparities in potency, scaffold architecture, and ancillary pharmacology preclude any scientifically valid assumption of functional equivalence. The specific evidence dimensions below provide the quantitative basis for selecting Lp-PLA2-IN-14 as a distinct research tool rather than defaulting to a more potent or clinically advanced analog.

Lp-PLA2-IN-14 Quantitative Differentiation Evidence: Comparative Inhibitory Potency, Structural Orthogonality, and Research Utility Versus Clinical-Stage Lp-PLA2 Inhibitors


Biochemical Inhibitory Potency of Lp-PLA2-IN-14 Versus Clinical-Stage Inhibitors Darapladib and Rilapladib

Lp-PLA2-IN-14 demonstrates an IC50 of approximately 4 nM (pIC50 8.4) against recombinant human Lp-PLA2 (rhLp-PLA2) in standard biochemical assays . In comparison, darapladib (SB-480848) exhibits an IC50 of 0.25 nM against the same recombinant enzyme, representing approximately 16-fold greater intrinsic biochemical potency . Rilapladib (SB-659032) exhibits an IC50 of 230 pM, representing approximately 17-fold greater potency than Lp-PLA2-IN-14 [1]. The data establish that Lp-PLA2-IN-14 occupies a moderate-potency position within the Lp-PLA2 inhibitor landscape—significantly less potent than clinical-stage inhibitors but substantially more potent than earlier research tool compounds such as Lp-PLA2-IN-2 (IC50 120 nM), against which Lp-PLA2-IN-14 exhibits approximately 30-fold superior potency .

Lp-PLA2 inhibition rhLp-PLA2 assay IC50 comparison biochemical potency

Structural Scaffold Divergence: Lp-PLA2-IN-14 as a Tetracyclic Pyrimidinone Orthogonal to Clinical Chemotypes

Lp-PLA2-IN-14 belongs to a tetracyclic pyrimidinone structural class bearing a 3,4,5-trifluorobenzyl substituent (molecular weight 353.3 Da), which distinguishes it fundamentally from both the darapladib and rilapladib chemotypes . Darapladib (MW ≈667 Da) incorporates a pyrimidinone core with a thioether-linked 4-fluorobenzyl moiety and an extended diethylaminoethyl acetamide side chain, resulting in markedly higher molecular weight and lipophilicity . Rilapladib (MW 735.81 Da) shares the pyrimidinone core but contains a distinct N-substituted piperidine methoxyethyl moiety and a 2,3-difluorobenzyl thioether, further differentiating its scaffold [1]. Within the same patent-derived series, closely related analogs include Lp-PLA2-IN-6 (pIC50 10.0) and Lp-PLA2-IN-9 (pIC50 10.1), which share the tetracyclic pyrimidinone framework but bear divergent substituents that confer approximately 40–50-fold greater potency .

chemical scaffold tetracyclic pyrimidinone structural orthogonality SAR studies

Divergent Research Application Domains: Neurodegenerative Focus of Lp-PLA2-IN-14 Versus Cardiovascular Emphasis of Darapladib

Lp-PLA2-IN-14 is specifically annotated in vendor technical documentation as applicable to the study of neurodegenerative-related diseases including Alzheimer's disease (AD), glaucoma, and age-related macular degeneration (AMD), in addition to cardiovascular diseases including atherosclerosis . This contrasts with darapladib, which has been advanced through Phase 3 clinical trials primarily for cardiovascular outcomes in patients with stable coronary heart disease, with no equivalent clinical development focus on neurodegenerative indications [1]. Rilapladib has been evaluated clinically for Alzheimer's disease, representing an overlapping but distinct application profile [2]. Within the same patent series, Lp-PLA2-IN-9 and Lp-PLA2-IN-6 carry similar neurodegenerative disease research annotations, suggesting that the tetracyclic pyrimidinone chemotype from which Lp-PLA2-IN-14 derives may have been optimized with neurodegenerative tissue penetration or CNS-related parameters in mind .

neurodegenerative disease Alzheimer's disease glaucoma AMD indication specificity

Potency Positioning Within Patent Series: Lp-PLA2-IN-14 as a Moderate-Affinity Reference Compound for SAR Studies

Lp-PLA2-IN-14 (Compound 19, pIC50 8.4, IC50 ≈4 nM) occupies an intermediate potency position within a patent-derived series of tetracyclic pyrimidinone Lp-PLA2 inhibitors . Direct comparators from the same series include Lp-PLA2-IN-6 (Compound 18, pIC50 10.0, IC50 ≈0.1 nM) and Lp-PLA2-IN-9 (Compound 17, pIC50 10.1, IC50 ≈0.08 nM), which are approximately 40-fold and 50-fold more potent respectively . Lp-PLA2-IN-5 and Lp-PLA2-IN-15 represent additional series members with undisclosed exact potency values . The availability of multiple potency tiers within a single chemotype series—ranging from moderate (Lp-PLA2-IN-14, ~4 nM) to high (Lp-PLA2-IN-6/IN-9, ~0.1 nM)—enables researchers to select an inhibitor with a specific inhibitory ceiling tailored to their experimental model system .

structure-activity relationship patent series potency gradient tool compound selection

Lp-PLA2-IN-14: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring a Tetracyclic Pyrimidinone Scaffold Orthogonal to Darapladib and Rilapladib Chemotypes

Investigators conducting SAR campaigns to map Lp-PLA2 inhibitor pharmacophores benefit from Lp-PLA2-IN-14 as a structurally distinct tetracyclic pyrimidinone scaffold (MW 353.3 Da) that diverges from both the darapladib chemotype (MW ≈667 Da) and rilapladib chemotype (MW 735.81 Da) . The availability of multiple potency tiers within the same patent series—including Lp-PLA2-IN-6 (pIC50 10.0) and Lp-PLA2-IN-9 (pIC50 10.1)—enables systematic probing of substituent effects on inhibitory potency while maintaining a constant core scaffold . This scenario is particularly relevant for medicinal chemistry groups seeking to validate computational docking predictions or to establish baseline scaffold-dependent versus substituent-dependent potency contributions.

Neurodegenerative Disease Research Requiring Moderate-Potency Lp-PLA2 Inhibition with CNS-Relevant Chemical Properties

Lp-PLA2-IN-14 is specifically annotated for neurodegenerative disease research applications including Alzheimer's disease, glaucoma, and age-related macular degeneration . Its moderate biochemical potency (IC50 ≈4 nM) contrasts with the ultra-potent clinical inhibitors darapladib (IC50 0.25 nM) and rilapladib (IC50 230 pM), which may induce supraphysiological target suppression that complicates interpretation of disease-relevant pathway modulation . The lower molecular weight (353.3 Da) and compact tetracyclic scaffold of Lp-PLA2-IN-14 may also confer distinct CNS penetration characteristics compared to the larger, more lipophilic clinical candidates . For researchers investigating the role of Lp-PLA2 in neuroinflammation or blood-retinal barrier biology, Lp-PLA2-IN-14 offers a purpose-built tool compound aligned with this therapeutic domain.

Experimental Systems Where Ultra-Potent Lp-PLA2 Inhibition Is Undesirable or Confounding

Certain experimental paradigms—such as studies of partial target engagement, investigations of compensatory pathway activation following incomplete enzyme inhibition, or assays where high compound concentrations may elicit off-target effects—benefit from a calibrated inhibitor with moderate potency. Lp-PLA2-IN-14 (IC50 ≈4 nM) is approximately 16-fold less potent than darapladib (IC50 0.25 nM) and approximately 30-fold more potent than the earlier tool compound Lp-PLA2-IN-2 (IC50 120 nM), occupying a potency 'sweet spot' that avoids both the supraphysiological inhibition of clinical candidates and the inadequate target engagement of weakly potent analogs . This intermediate potency profile makes Lp-PLA2-IN-14 particularly suitable for cellular assays where complete enzymatic ablation would mask subtle phenotypic readouts, or for in vivo dosing regimens where prolonged target occupancy with ultra-potent inhibitors could confound interpretation of disease progression .

Negative Control or Potency Benchmarking in Lp-PLA2 Inhibitor Screening Cascades

In high-throughput screening or secondary validation cascades for novel Lp-PLA2 inhibitors, Lp-PLA2-IN-14 serves as a well-characterized moderate-potency reference compound (pIC50 8.4, IC50 ≈4 nM) against which the potency of newly identified hits can be benchmarked . The availability of structurally related compounds with higher potency (Lp-PLA2-IN-6, pIC50 10.0; Lp-PLA2-IN-9, pIC50 10.1) within the same patent series provides a quantitative potency gradient for calibrating assay sensitivity and establishing Z'-factor reliability . Procurement of Lp-PLA2-IN-14 as a reference standard enables screening laboratories to differentiate true novel chemotypes from compounds that merely recapitulate the moderate-potency profile of this established tetracyclic pyrimidinone scaffold.

Technical Documentation Hub

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